benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
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Overview
Description
Benzyl (1R,5S)-3-oxo-9-azabicyclo[331]nonane-9-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of acetonedicarboxylic acid with glutaraldehyde and benzylamine. The reaction is carried out in a mixture of acetic acid and water at room temperature . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins .
Mechanism of Action
The mechanism of action of benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a similar bicyclic structure but differs in the functional groups attached to the ring system.
(1R,5S)-9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid: Another compound with a similar core structure but different substituents.
Uniqueness
Benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific arrangement of functional groups and the presence of a nitrogen atom within the bicyclic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C16H19NO3/c18-15-9-13-7-4-8-14(10-15)17(13)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2/t13-,14+ |
InChI Key |
PECCPMURUGQWAT-OKILXGFUSA-N |
Isomeric SMILES |
C1C[C@@H]2CC(=O)C[C@H](C1)N2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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